molecular formula C18H13BrO5 B2367097 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one CAS No. 929398-78-7

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one

Cat. No. B2367097
CAS RN: 929398-78-7
M. Wt: 389.201
InChI Key: ROMKODBNXCDMDR-SOFYXZRVSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzodioxin and benzofuran groups can undergo a variety of chemical reactions. For example, benzodioxins can participate in electrophilic aromatic substitution reactions . Benzofurans can undergo reactions such as oxidation, reduction, and halogenation .

Scientific Research Applications

Synthesis Techniques and Chemical Structures

  • Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A method for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives, closely related to the target compound, was developed using tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition. This process highlights a significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

  • Synthesis of Novel Aurone Derivatives : Aurone derivatives, which are structurally similar to the compound , were synthesized and characterized by various spectroscopic methods. The crystal structures of these compounds were analyzed, providing insight into potential supramolecular interactions (Rambabu et al., 2013).

  • Development of PET Probes : A derivative of the compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, was synthesized as a potential PET probe for imaging of the enzyme PIM1. This application in molecular imaging demonstrates the potential of such compounds in biomedical research and diagnostics (Gao et al., 2013).

Chemical Properties and Applications

  • Antioxidant Properties : Research into compounds with similar structures has shown significant antioxidant activities. Such findings indicate potential applications in areas like food preservation and pharmaceuticals (Abd-Almonuim et al., 2020).

  • Photodynamic Therapy for Cancer : The synthesis and characterization of zinc phthalocyanine derivatives, structurally related to the target compound, demonstrated significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Antibacterial Properties : Derivatives of benzofuran compounds have been synthesized and evaluated for their potential as antibacterial agents. This application suggests the possibility of the target compound or its derivatives being useful in developing new antimicrobial drugs (Khalil et al., 2010).

properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKODBNXCDMDR-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one

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